6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid
Overview
Description
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid is a fluorinated derivative of tetrahydrocarbazole, which is a heterocyclic compound containing a fused benzene and pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid typically involves the following steps:
Cyclization: The formation of the tetrahydrocarbazole ring system can be accomplished through cyclization reactions involving appropriate precursors, such as aniline derivatives and cyclohexanone, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This can include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products
Oxidation: Formation of ketones, quinones, or carboxylic acids.
Reduction: Formation of alcohols, amines, or hydrocarbons.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.
Scientific Research Applications
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of drugs targeting various diseases, such as cancer, neurological disorders, and infectious diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and bioactive compounds.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions, receptor binding, and cellular pathways.
Mechanism of Action
The mechanism of action of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with target proteins. The carboxylic acid group can participate in ionic interactions or hydrogen bonding, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic acid: Lacks the fluorine atom, which may result in different biological activity and binding properties.
6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid: Contains a chlorine atom instead of fluorine, which can affect its reactivity and interactions with biological targets.
6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid: Contains a methyl group instead of fluorine, which can influence its lipophilicity and metabolic stability.
Uniqueness
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly impact its chemical and biological properties. Fluorine’s high electronegativity and small size allow it to modulate the compound’s reactivity, binding affinity, and metabolic stability, making it a valuable scaffold in drug discovery and development.
Properties
IUPAC Name |
6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c14-8-2-4-12-10(6-8)9-5-7(13(16)17)1-3-11(9)15-12/h2,4,6-7,15H,1,3,5H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWQZNACUZJAJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)C3=C(N2)C=CC(=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90615804 | |
Record name | 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90615804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
907211-31-8 | |
Record name | 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90615804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.